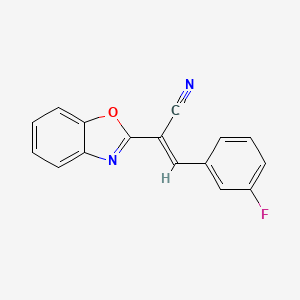

![molecular formula C19H14N2O3S B2766588 7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 690641-05-5](/img/structure/B2766588.png)

7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

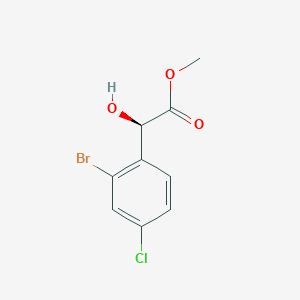

The compound “7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a chemical compound with the linear formula C19H14N2O3S . It has a molecular weight of 350.399 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta .Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Applications De Recherche Scientifique

Synthesis and Potential Applications

Synthesis Techniques

Recent research has focused on synthesizing novel derivatives of chromene and pyrimidine, which are structurally related to the compound . For example, the synthesis of 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H[1,3]thiazolo[3,2-a]pyrimidin-5-ones through reactions involving coumarins with ethyl acetoacetate or acetoacetic ester demonstrates a versatile approach to creating structurally complex and potentially bioactive molecules (Kumar, Reddy, & Rao, 2008).

Antimicrobial and Antifungal Activities

Certain chromene-pyrimidine coupled derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, ionic liquid-promoted synthesis has led to compounds demonstrating potent antibacterial and antifungal effects, highlighting their potential as leads for new antimicrobial agents (Tiwari et al., 2018).

Anticancer Potential

Studies on chromene derivatives have also revealed potential anticancer applications. Molecular modeling and chemical shift assignments for chromene derivatives have identified them as potential leads for new anticancer drugs, based on their ability to act as DNA intercalators (Santana et al., 2020).

Enzyme Inhibition

Research into chromene-based analogues has found that they exhibit inhibitory effects against specific enzymes, such as 14α-Demethylase and DNA Gyrase, which are crucial in microbial pathogenesis and cancer cell proliferation. This suggests their utility in developing treatments targeting these enzymes (Fouda et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .

Mode of Action

It’s likely that the compound interacts with its targets in a manner similar to other cyclopenta[b]pyridine derivatives .

Biochemical Pathways

Given the biological activities of similar compounds, it’s plausible that this compound could affect pathways related to glucose metabolism, calcium signaling, and protein kinase fgfr1 activity .

Result of Action

Based on the biological activities of similar compounds, it’s plausible that this compound could have effects such as lowering blood glucose levels, modulating calcium channel activity, and inhibiting protein kinase fgfr1 .

Propriétés

IUPAC Name |

4-methyl-7-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yloxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-16(22)24-14-8-11(5-6-12(10)14)23-18-17-13-3-2-4-15(13)25-19(17)21-9-20-18/h5-9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCNKSRJTPEWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C5=C(CCC5)SC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

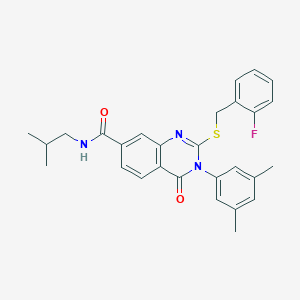

![7-Bromopyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B2766506.png)

![Methyl (E)-4-[7a-(benzamidomethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2766509.png)

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)

![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)

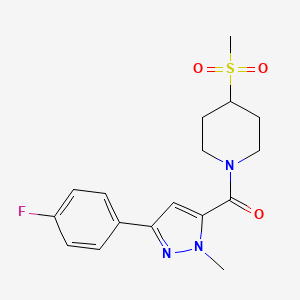

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)

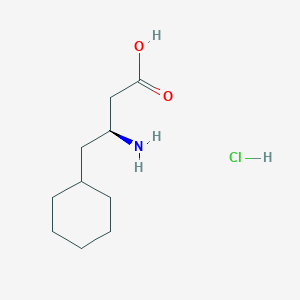

![4-{[(2-Hydroxybenzyl)amino]methyl}benzoic acid](/img/structure/B2766521.png)

![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)

![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)

![2-[(2,6-Dichlorobenzyl)amino]benzoic acid](/img/structure/B2766527.png)